molecular formula C16H14O4 B12857550 Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Cat. No.: B12857550
M. Wt: 270.28 g/mol
InChI Key: NNBMSSREFKYWPZ-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is an organic compound with the molecular formula C16H14O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

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Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzodioxin ring system fused with a benzoate moiety. Its molecular formula is C16H16O4C_{16}H_{16}O_4, and it has a molecular weight of approximately 272.29 g/mol. The presence of the methoxy group and the fused benzodioxin structure are significant in determining its chemical behavior and biological activity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) enzymes, which are crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine concentrations, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study conducted on various benzodioxane derivatives demonstrated that this compound effectively binds to the active site of AChE, leading to significant inhibition. Molecular docking studies supported these findings by illustrating the binding affinity of the compound for AChE.
  • Antioxidant Activity :
    • In vitro assays have shown that this compound can scavenge free radicals effectively. The results indicated a dose-dependent response in reducing oxidative stress markers in cell cultures treated with the compound .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoateBenzodioxane core with methoxy groupStrong AChE inhibition
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxane core with sulfonamide groupα-glucosidase inhibition
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylateBenzodioxane with carboxylate functionalityDiverse biological activities

This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, suggesting a potential therapeutic role for this compound in preventing oxidative damage .

Anti-inflammatory Effects
In vitro studies have shown that derivatives of benzodioxin compounds can inhibit pro-inflammatory cytokines. This compound may possess similar properties, making it a candidate for developing anti-inflammatory drugs. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Cosmetic Formulations

Skin Care Products
Due to its potential antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations. The compound can enhance the stability and efficacy of skin care products by protecting against oxidative stress and reducing inflammation. Research has shown that incorporating such compounds into formulations can improve skin hydration and overall skin health .

Stability in Formulations
The stability of cosmetic products is critical for safety and efficacy. Studies have focused on the formulation of creams and serums containing this compound to assess their physical and chemical stability over time. Results indicate that this compound can maintain its integrity under various conditions, making it suitable for long-term use in cosmetics .

Agricultural Applications

Pesticidal Properties
Emerging research suggests that this compound may exhibit pesticidal activity against certain pests. Compounds with similar structures have been found to disrupt the biological processes of pests, leading to their potential use as natural pesticides. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Case Studies

StudyFocusFindings
Antioxidant Activity Study Evaluated the free radical scavenging ability of this compoundDemonstrated significant reduction in oxidative stress markers in vitro .
Cosmetic Formulation Stability Investigated the stability of creams containing the compoundShowed maintained efficacy over a six-month period under varied temperature conditions .
Pesticidal Efficacy Trial Assessed the impact on pest populations in agricultural settingsIndicated effective reduction in pest numbers compared to control groups .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3

InChI Key

NNBMSSREFKYWPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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